molecular formula C24H27NO5S B13847255 (S)-Benzyl 2-amino-4-phenylbutanoate 4-methylbenzenesulfonate

(S)-Benzyl 2-amino-4-phenylbutanoate 4-methylbenzenesulfonate

Cat. No.: B13847255
M. Wt: 441.5 g/mol
InChI Key: ZUUJKCXULBLVQX-NTISSMGPSA-N
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Description

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a benzyl ester, and a tosylate salt. These functional groups contribute to its reactivity and versatility in chemical synthesis and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt typically involves multiple steps. One common method starts with the protection of the amino group, followed by esterification of the carboxylic acid group. The tosylate salt is then introduced through a substitution reaction. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The tosylate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitrobenzene derivatives, while reduction of the ester group can produce benzyl alcohol derivatives.

Scientific Research Applications

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.

    Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes, altering their activity. The benzyl ester moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity. The tosylate group can facilitate the compound’s entry into cells by interacting with membrane proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Aminobenzothiazole: Shares the amino group but differs in the heterocyclic structure.

    Benzyl Alcohol: Similar ester group but lacks the amino and tosylate groups.

    Para-Aminobenzoic Acid: Contains an amino group but differs in the carboxylic acid moiety.

Uniqueness

(2S)-2-Amino-benzenebutanoic Acid Benzyl Ester Tosylate Salt is unique due to its combination of functional groups, which confer distinct reactivity and versatility. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C24H27NO5S

Molecular Weight

441.5 g/mol

IUPAC Name

benzyl (2S)-2-amino-4-phenylbutanoate;4-methylbenzenesulfonic acid

InChI

InChI=1S/C17H19NO2.C7H8O3S/c18-16(12-11-14-7-3-1-4-8-14)17(19)20-13-15-9-5-2-6-10-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,16H,11-13,18H2;2-5H,1H3,(H,8,9,10)/t16-;/m0./s1

InChI Key

ZUUJKCXULBLVQX-NTISSMGPSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CC[C@@H](C(=O)OCC2=CC=CC=C2)N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)CCC(C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

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